molecular formula C8H12N2O2S B1341286 2-amino-N-phenylethanesulfonamide CAS No. 25840-61-3

2-amino-N-phenylethanesulfonamide

Cat. No.: B1341286
CAS No.: 25840-61-3
M. Wt: 200.26 g/mol
InChI Key: AMJWROHRKLMFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-phenylethanesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c9-6-7-13(11,12)10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJWROHRKLMFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588426
Record name 2-Amino-N-phenylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25840-61-3
Record name 2-Amino-N-phenylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-phenylethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-amino-N-phenylethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of 2-amino-N-phenylethanesulfonamide. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information for its hydrochloride salt, presents predicted properties based on structurally analogous compounds, and details robust experimental protocols for the empirical determination of its key characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering both a predictive overview and a practical framework for the laboratory analysis of this and similar chemical entities.

Introduction and Molecular Structure

This compound is a sulfonamide derivative featuring a phenylethylamine backbone. The structure combines a flexible ethylamine chain with a rigid phenyl group and a polar sulfonamide moiety. This unique combination of functional groups suggests a range of physicochemical properties that could be of interest in medicinal chemistry and materials science. The primary amine and the sulfonamide group provide sites for hydrogen bonding and potential salt formation, while the phenyl group introduces hydrophobicity.

The hydrochloride salt of this compound, this compound hydrochloride, has been cataloged under CAS number 1100424-69-8, with the molecular formula C₈H₁₃ClN₂O₂S and a molecular weight of 236.72 g/mol [1]. The free base form, which is the primary subject of this guide, would have the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol .

Known and Predicted Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, we can predict its properties by examining its hydrochloride salt and structurally related analogs.

Comparative Analysis with Structural Analogs

To build a predictive profile, we will consider the properties of N-phenylmethanesulfonamide and taurine. N-phenylmethanesulfonamide shares the N-phenylsulfonamide moiety, while taurine (2-aminoethanesulfonic acid) provides insight into the behavior of the aminoethanesulfonamide portion.

PropertyThis compound Hydrochloride[1]N-phenylmethanesulfonamide[2][3][4][5]Taurine[6][7][8][9][10]This compound (Predicted)
Molecular Formula C₈H₁₃ClN₂O₂SC₇H₉NO₂SC₂H₇NO₃SC₈H₁₂N₂O₂S
Molecular Weight 236.72 g/mol 171.21 g/mol 125.14 g/mol 200.26 g/mol
Appearance Not AvailableWhite to off-white crystalline solidColorless or white solidLikely a crystalline solid
Melting Point Not Available93-97 °CDecomposes at 305.11 °CExpected to be a solid with a defined melting point, likely higher than N-phenylmethanesulfonamide due to the additional polar amino group.
Solubility Not AvailableSparingly soluble in waterSoluble in water (94.9 g/L at 25 °C)Predicted to have moderate aqueous solubility due to the presence of both polar (amine, sulfonamide) and non-polar (phenyl) groups. Solubility will be pH-dependent.
pKa Not Available8 ± 0.10 (Predicted for sulfonamide N-H)<0 (sulfonic acid group)The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkylamines. The sulfonamide N-H is expected to be weakly acidic, with a pKa likely higher than that of N-phenylmethanesulfonamide due to the influence of the amino group.

Predicted Reactivity and Stability

The chemical reactivity of this compound is dictated by its primary functional groups:

  • Primary Amine: This group is nucleophilic and basic. It is expected to react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. As a base, it will readily form salts with acids.

  • Sulfonamide: The N-H bond of the sulfonamide is weakly acidic and can be deprotonated by strong bases. The sulfonamide group is generally stable to hydrolysis under neutral and acidic conditions but can be cleaved under strongly basic conditions.

  • Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the sulfonamide group is deactivating.

The compound is expected to be stable under normal laboratory conditions, but it should be stored away from strong oxidizing agents and strong acids or bases to prevent degradation.

Standard Experimental Protocols for Characterization

The following section details the established methodologies for determining the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm[11][12].

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus[11][13].

  • Heating Rate: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute to allow for thermal equilibrium[14].

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Place Place in Apparatus Load->Place Heat Heat (Controlled Rate) Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Solubility Determination

Causality: Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and biological testing. The "like dissolves like" principle is a guiding concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[15]. Acid-base properties also play a significant role in aqueous solubility[16][17].

Protocol:

  • Initial Screening: A small, weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of solvent (e.g., 1 mL) in a vial.

  • Agitation and Observation: The mixture is agitated vigorously (e.g., vortexing) and visually inspected for dissolution.

  • pH-Dependent Solubility (Aqueous):

    • Water: Determine solubility in deionized water.

    • Acidic Solution (e.g., 5% HCl): If insoluble in water, test solubility in dilute acid. Enhanced solubility indicates the presence of a basic group (the primary amine)[16][17].

    • Basic Solution (e.g., 5% NaOH): If insoluble in water, test solubility in a dilute base. Enhanced solubility would suggest an acidic proton (the sulfonamide N-H)[18][19].

  • Organic Solvents: Test solubility in a range of organic solvents of varying polarity, such as ethanol, methanol, dichloromethane, and ethyl acetate.

SolubilityWorkflow Start Start with Unknown Compound Water Test Solubility in Water Start->Water SolubleWater Soluble Water->SolubleWater Yes InsolubleWater Insoluble Water->InsolubleWater No HCl Test in 5% HCl InsolubleWater->HCl NaOH Test in 5% NaOH HCl->NaOH No SolubleHCl Soluble (Basic) HCl->SolubleHCl Yes SolubleNaOH Soluble (Acidic) NaOH->SolubleNaOH Yes Insoluble Insoluble (Neutral) NaOH->Insoluble No

Caption: Aqueous Solubility Determination Flowchart.

pKa Determination

Causality: The pKa values quantify the acidity and basicity of the ionizable functional groups. These values are critical for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding.

Protocol (Spectrophotometric Method):

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for both the protonated and deprotonated forms of the compound using UV-Vis spectroscopy.

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range.

  • Sample Preparation: Dissolve a known concentration of the compound in each buffer solution.

  • Absorbance Measurement: Measure the absorbance of each solution at the selected λ_max.

  • pKa Calculation: The pKa is calculated using the Henderson-Hasselbalch equation, often by plotting the log of the ratio of the concentrations of the protonated and deprotonated forms against pH. The pKa is the pH at which the concentrations of the two forms are equal.

Spectroscopic Characterization

Causality: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. It is the most powerful technique for elucidating the structure of organic compounds in solution[20][21][22].

Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution must be free of particulate matter.

  • ¹H NMR: This experiment will identify the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR: This provides information on the number and types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows long-range proton-carbon correlations, which is invaluable for piecing together the molecular skeleton[20][22].

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[23][24][25][26].

Protocol:

  • Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded.

  • Sample Analysis: The sample (as a solid, liquid, or gas) is placed in the path of the IR beam. For solids, this is often done using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet[27].

  • Spectrum Acquisition: The instrument scans the sample and generates a spectrum of absorbance or transmittance versus wavenumber.

  • Interpretation: The characteristic absorption bands are assigned to specific functional groups. For this compound, key expected bands include:

    • N-H stretch (amine): ~3300-3500 cm⁻¹ (likely two bands for a primary amine)

    • N-H stretch (sulfonamide): ~3200-3300 cm⁻¹

    • C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

    • S=O stretch (sulfonamide): ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric)

    • C=C stretch (aromatic): ~1450-1600 cm⁻¹

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Fragmentation patterns can also provide structural information[28][29].

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent like methanol or acetonitrile[30].

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their m/z ratio.

  • High-Resolution MS (HRMS): For accurate mass measurement, which allows for the determination of the elemental formula, HRMS is employed. This requires careful calibration of the instrument[31].

  • Tandem MS (MS/MS): To obtain structural information, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This helps to elucidate the connectivity of the molecule.

Conclusion

While direct experimental data for this compound is sparse, a robust physicochemical profile can be predicted through the analysis of its structural components and comparison with analogous molecules. This guide provides a framework for these predictions and, more importantly, outlines the standard, validated experimental protocols necessary for the empirical determination of its properties. The application of these methodologies will enable researchers to build a comprehensive and accurate understanding of this compound, facilitating its potential development in various scientific fields.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Basicity and pKa of 1,1-Dimethoxypropan-2-amine. BenchChem.
  • BenchChem. (2025). In-Depth Technical Guide to N-Phenylmethanesulfonamide (CAS Number 1197-22-4). BenchChem.[2]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.[14]

  • CymitQuimica. (n.d.). N-Phenylmethanesulfonamide. CymitQuimica.[4]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. EAG Laboratories.[26]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.[20]

  • Hilal, S. H., et al. (2004). Calculating physical properties of organic compounds for environmental modeling from molecular structure. QSAR & Combinatorial Science, 23(8), 631-649.[32]

  • Huxtable, R. J. (1981). Physiochemical properties of taurine. Advances in Experimental Medicine and Biology, 139, 1-4.[7]

  • Kim, C. K., et al. (2013). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Bulletin of the Korean Chemical Society, 34(4), 1043-1048.[33]

  • LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.[31]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.[30]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70970, N-Phenylmethanesulfonamide. PubChem.[3]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1123, Taurine. PubChem.[10]

  • Pharmaffiliates. (n.d.). This compound Hydrochloride. Pharmaffiliates.[1]

  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc.[24]

  • RTI Laboratories. (n.d.). FTIR Analysis. RTI Laboratories.[25]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com.[11]

  • Stenutz, R. (n.d.). N-phenylmethanesulfonamide. Stenutz.[5]

  • Tadić, A., et al. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347.[34][35]

  • University of Calgary. (n.d.). Melting point determination. University of Calgary.

  • University of Cambridge. (n.d.). NMR Sample Preparation. University of Cambridge.

  • Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada.[12]

  • Wikipedia. (n.d.). Taurine. Wikipedia.[6]

  • Various Authors. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.[13][16][17][19]

  • Various Authors. (n.d.). Solubility test for Organic Compounds. Online Chemistry Lab.[18]

Sources

An In-depth Technical Guide on 2-amino-N-phenylethanesulfonamide (CAS Number 1100424-69-8)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Information regarding the specific properties and synthesis of 2-amino-N-phenylethanesulfonamide is limited in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the available data for its hydrochloride salt and the well-established chemistry of the sulfonamide functional group. The principles and methodologies described herein are intended to serve as a foundational resource for researchers and drug development professionals working with this and related molecules.

Introduction and Physicochemical Properties

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1100424-69-8[1][2]
Chemical Name This compound Hydrochloride[2]
Molecular Formula C₈H₁₃ClN₂O₂S[2]
Molecular Weight 236.72 g/mol [2]
Appearance Solid (presumed)General knowledge
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Synthesis and Purification

A definitive, published synthetic route for this compound was not identified. However, a plausible and widely applicable method for the synthesis of N-arylsulfonamides involves the reaction of a sulfonyl chloride with an amine. For the target molecule, a potential synthetic pathway would involve the reaction of 2-aminoethanesulfonyl chloride with aniline.

Proposed Synthetic Workflow

A logical synthetic approach would likely involve the protection of the amino group of 2-aminoethanesulfonyl chloride, followed by reaction with aniline and subsequent deprotection.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start 2-Aminoethanesulfonyl chloride protect Protection of the amino group (e.g., with Boc anhydride) start->protect react Reaction with aniline in the presence of a base (e.g., triethylamine) protect->react deprotect Deprotection of the amino group (e.g., with trifluoroacetic acid) react->deprotect product This compound deprotect->product purify Purification by column chromatography or recrystallization product->purify characterize Structural characterization (NMR, IR, MS) purify->characterize final_product Pure this compound characterize->final_product

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: General Synthesis of N-Arylsulfonamides

The following is a generalized protocol that could be adapted for the synthesis of this compound.

  • Protection of the Amino Group: To a solution of 2-aminoethanesulfonyl chloride hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride. Then, add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Reaction with Aniline: To the solution of the protected sulfonyl chloride, add aniline and a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Deprotection: The protecting group is removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid in dichloromethane.

  • Final Purification: The deprotected product can be further purified by recrystallization or chromatography to yield the final, pure this compound.

Analytical Characterization

The structural confirmation of a synthesized sulfonamide like this compound would rely on a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Features for the Characterization of Sulfonamides

TechniqueExpected Observations
¹H NMR - Signals for the aromatic protons of the phenyl group. - A signal for the NH proton of the sulfonamide, which is typically a singlet and may be broad. - Signals for the two methylene groups of the ethanesulfonamide backbone. - A signal for the primary amino group protons, which may also be broad.
¹³C NMR - Resonances corresponding to the aromatic carbons of the phenyl ring. - Signals for the two aliphatic carbons of the ethanesulfonamide moiety.
Infrared (IR) Spectroscopy - Characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, typically in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively[3]. - N-H stretching vibrations for the sulfonamide and the primary amino group. - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) to confirm the molecular weight. - Characteristic fragmentation patterns that can help to confirm the structure.
High-Performance Liquid Chromatography (HPLC) - Used to assess the purity of the compound. A pure compound should ideally show a single peak under various mobile phase conditions.

Potential Biological Significance

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry.[4][5][6] While the specific biological activity of this compound is not documented, its chemical structure suggests potential for various biological activities.

Sulfonamides are known to exhibit a broad spectrum of pharmacological effects, including:

  • Antimicrobial Activity: This is the most classic application of sulfonamides, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6]

  • Anticancer Activity: Certain sulfonamides have shown efficacy as anticancer agents, with mechanisms that include the inhibition of carbonic anhydrase, which is involved in tumor progression.[4][5]

  • Anti-inflammatory Activity: Some sulfonamides possess anti-inflammatory properties.

  • Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group, leading to the inhibition of various metalloenzymes.[4]

The presence of a primary amino group in this compound could also be a site for further chemical modification to explore structure-activity relationships (SAR) and develop new therapeutic agents.

G cluster_activities Potential Biological Activities Sulfonamide_Core Sulfonamide Moiety (-SO₂NH-) Antimicrobial Antimicrobial Sulfonamide_Core->Antimicrobial Anticancer Anticancer Sulfonamide_Core->Anticancer Anti_inflammatory Anti-inflammatory Sulfonamide_Core->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Sulfonamide_Core->Enzyme_Inhibition

Caption: The sulfonamide core as a versatile pharmacophore.

Conclusion

While specific experimental data for this compound (CAS 1100424-69-8) is currently limited, this technical guide provides a solid foundation for researchers by outlining its known properties in the hydrochloride salt form, proposing a viable synthetic strategy, detailing standard analytical characterization methods, and discussing the potential biological significance of the sulfonamide scaffold. Further research is warranted to fully elucidate the chemical and biological profile of this compound, which may hold promise for future drug discovery and development efforts.

References

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • (PDF) Biological activities of sulfonamides. ResearchGate. [Link]

  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Semantic Scholar. [Link]

  • N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino] - ChemBK. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • 1100424-69-8| Chemical Name : this compound Hydrochloride | Pharmaffiliates. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

  • 2-amino-N-methyl-3-phenylpropanamide hydrochloride | C10H15ClN2O | CID 18620435. PubChem. [Link]

  • (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. ResearchGate. [Link]

  • (PDF) Characterization of Sulfonamides by Flow Injection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. ResearchGate. [Link]

  • [PDF] Characterization of sulfonamides by flow injection and liquid chromatography-electrospray ionization-mass spectrometry after online photoderivatization. Semantic Scholar. [Link]

  • US4933397A - Preparation of N-substituted phenyl polybenzimidazole polymers - Google P

Sources

A Guide to the Spectroscopic Characterization of 2-amino-N-phenylethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-amino-N-phenylethanesulfonamide. While direct, publicly available spectroscopic data for this specific molecule is limited, this document serves as a robust roadmap for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, we will detail the expected spectral characteristics and outline the methodologies for their acquisition and interpretation. This guide is designed to be a self-validating system, grounding its protocols in established scientific literature and providing the causal reasoning behind experimental choices.

Introduction: The Structural Significance of this compound

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The unique structural features of this molecule—a primary amino group, an N-phenylsulfonamide moiety, and a flexible ethyl linker—necessitate a thorough spectroscopic characterization to unambiguously confirm its identity, purity, and conformational properties. Spectroscopic data is paramount for quality control in synthesis, for understanding structure-activity relationships, and for regulatory submissions in drug development.

This guide will explore the application of four key spectroscopic techniques for the characterization of this compound: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Absorption Bands for this compound

Based on its molecular structure, we can predict the characteristic IR absorption bands for this compound. These predictions are based on well-established correlation tables for IR spectroscopy.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Rationale and Notes
Primary Amine (R-NH₂) N-H Stretch3400-3250 (two bands)The two bands arise from the symmetric and asymmetric stretching of the N-H bonds. The broadness is indicative of hydrogen bonding.
N-H Bend (scissoring)1650-1580This absorption is of medium to strong intensity.
Sulfonamide (R-SO₂-NH-R') N-H Stretch3300-3200A single, sharp to moderately broad peak is expected for the secondary amine of the sulfonamide.
S=O Asymmetric Stretch1370-1335A very strong and characteristic absorption for the sulfonamide group.
S=O Symmetric Stretch1180-1160Another very strong and characteristic absorption.
Aromatic Ring (C₆H₅) C-H Stretch3100-3000Typically multiple weak to medium sharp bands.
C=C Stretch (in-ring)1600-1450Multiple bands of varying intensity are characteristic of the aromatic ring.
C-H Out-of-plane Bend770-730 and 710-690Strong absorptions that can indicate monosubstitution on the benzene ring.
Alkyl Chain (-CH₂-CH₂-) C-H Stretch2960-2850Asymmetric and symmetric stretching of the C-H bonds in the ethyl group.
C-H Bend (scissoring)~1465Bending vibration of the CH₂ groups.
Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the instrument of choice for its high sensitivity and speed.[2]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Data Interpretation: The resulting spectrum should be compared with the predicted absorption bands in the table above. The presence of strong bands for the S=O stretches, along with the characteristic N-H and aromatic C-H stretches, would provide strong evidence for the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Chemical Shifts for this compound

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring protons. The following table predicts the chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).

Proton(s) Multiplicity Expected Chemical Shift (δ, ppm) Rationale and Notes
Aromatic (C₆H₅) Multiplet7.0 - 7.5The protons on the phenyl ring will likely appear as a complex multiplet due to spin-spin coupling.
Sulfonamide N-H Singlet (broad)8.0 - 9.0The chemical shift can be highly variable and dependent on solvent and concentration. The peak may be broad due to quadrupolar relaxation and exchange.
-CH₂-SO₂- Triplet3.1 - 3.4These protons are adjacent to a CH₂ group and will be split into a triplet. The electron-withdrawing sulfonamide group causes a downfield shift.
-CH₂-NH₂ Triplet2.8 - 3.1These protons are adjacent to the other CH₂ group and will also be a triplet. They are shifted downfield by the adjacent amino group.
Amine N-H₂ Singlet (broad)1.5 - 3.0The chemical shift is highly variable and depends on solvent, concentration, and temperature. The protons may exchange with deuterium in D₂O, causing the peak to disappear.
Predicted ¹³C NMR Chemical Shifts for this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale and Notes
Aromatic (C₆H₅) 110 - 140Multiple peaks are expected for the aromatic carbons. The carbon attached to the nitrogen will be the most downfield.
-CH₂-SO₂- 50 - 60This carbon is significantly deshielded by the adjacent sulfonyl group.
-CH₂-NH₂ 40 - 50This carbon is deshielded by the adjacent amino group.
Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for sulfonamides as it can help in observing exchangeable protons like N-H.

  • Filter the solution into a standard 5 mm NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[3]

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound

Molecular Ion (M⁺•): The molecular formula of this compound is C₈H₁₂N₂O₂S. The expected monoisotopic mass of the molecular ion would be approximately 200.06 g/mol . In a high-resolution mass spectrum, this can be determined with high accuracy.

Key Fragmentation Pathways: Electron ionization (EI) would likely lead to characteristic fragmentation. The major fragmentation patterns can be predicted based on the stability of the resulting fragments.

  • α-cleavage: Cleavage of the C-C bond adjacent to the amino group.

  • Benzylic cleavage: While not directly benzylic, cleavage of the bond between the ethyl chain and the sulfonamide group can occur.

  • Loss of SO₂: A common fragmentation pathway for sulfonamides.

  • Cleavage of the N-S bond.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for softer ionization or Electron Ionization (EI) for more extensive fragmentation. A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is beneficial for accurate mass measurements.

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Visualization of Workflow and Structure

Spectroscopic_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation cluster_Conclusion Conclusion Synthesized_Compound Synthesized 2-amino-N- phenylethanesulfonamide IR IR Spectroscopy Synthesized_Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS Functional_Groups Functional Group Confirmation IR->Functional_Groups Structural_Elucidation Structural Elucidation (Connectivity) NMR->Structural_Elucidation Molecular_Weight Molecular Weight & Formula Confirmation MS->Molecular_Weight Final_Structure Verified Structure Functional_Groups->Final_Structure Structural_Elucidation->Final_Structure Molecular_Weight->Final_Structure

Fragmentation_Pathway Parent [C₈H₁₂N₂O₂S]⁺• m/z = 200 Frag1 [C₂H₆N]⁺ m/z = 44 Parent->Frag1 α-cleavage Frag2 [C₆H₅NHSO₂]⁺• m/z = 157 Parent->Frag2 - C₂H₅N Frag3 [C₆H₅NH]⁺• m/z = 92 Frag2->Frag3 - SO₂ Frag4 [C₆H₅]⁺ m/z = 77 Frag3->Frag4 - NH

Conclusion

The comprehensive spectroscopic analysis of this compound, employing IR, NMR, and Mass Spectrometry, is essential for its unambiguous structural confirmation. This guide provides the theoretical and practical framework for conducting such an analysis. By following the outlined protocols and comparing the acquired data with the predicted spectral features, researchers can confidently characterize this and other novel sulfonamide derivatives. The synergistic application of these techniques ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • Hussain, S., & Ali, S. (2018). A review on the synthesis of sulfonamides. Synthetic Communications, 48(19), 2461-2483. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). Acta Pharmaceutica, 57(3), 333-342. [Link]

  • Analysis of sulfonamides. (2016). SlideShare. [Link]

  • A simple and sensitive spectrophotometric method for the determination of sulfonamides in water. (2017). ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-1-oxo-2-phenylethanesulfonamide. [Link]

  • Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. (n.d.). PubMed. [Link]

  • ¹H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile 4b. (n.d.). ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. [Link]

  • SpectraBase. (n.d.). N-(2-((4-amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1808. [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 633–638. [Link]

  • Desai, S., Anand, S. N., Singh, C. K., & Malpani, A. (2020). ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. Zenodo. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]

  • Li, Y. N., et al. (2014). Synthesis and Structural Characterization of N-Amino Compounds. Asian Journal of Chemistry, 26(18), 6127-6131. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2023). RSC Advances, 13(45), 31751–31767. [Link]

  • PubChem. (n.d.). Methanesulfonamide, N-phenyl-. [Link]

  • PubChem. (n.d.). 2-Amino-3-phenylpropanamide. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. (2021). ChemRxiv. [Link]

  • Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures. (2008). The Journal of Chemical Physics, 128(16), 164318. [Link]

  • FT-IR spectra of amino acids studied in the present work. Each panel... (n.d.). ResearchGate. [Link]

  • SpectraBase. (n.d.). Benzamide, N-[4-(acetylamino)phenyl]-2-amino-. [Link]

  • SpectraBase. (n.d.). N-(2-Aminoethyl)methanesulfonamide. [Link]

  • SpectraBase. (n.d.). 4-[2-[N-methyl-N-(1-methylethyl)amino)ethenyl)phenyl]methanesulfonamide. [Link]

  • Bio-Synthesis. (2009). Amino Acid Masses Tables. [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons. [Link]212)

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-amino-N-phenylethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 2-amino-N-phenylethanesulfonamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established experimental and computational methodologies to elucidate the structural characteristics of this molecule and the broader class of N-arylsulfonamides. While specific experimental data for this compound is not publicly available, this guide outlines the authoritative framework for its structural determination and conformational analysis.

Introduction: The Significance of N-Arylsulfonamides

The N-arylsulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is due to its ability to participate in strong hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and biological activity. The three-dimensional arrangement, or conformation, of these molecules dictates their interaction with biological targets, making a thorough understanding of their structure essential for rational drug design.

Molecular Structure of this compound

The foundational structure of this compound comprises a flexible ethyl chain linking a primary amino group and a sulfonamide functional group, which in turn is substituted with a phenyl ring.

Key Structural Features:

  • Sulfonamide Core: The central sulfonamide group (-SO₂NH-) is a key determinant of the molecule's electronic and geometric properties. The sulfur atom adopts a distorted tetrahedral geometry.

  • Rotatable Bonds: The molecule possesses several rotatable single bonds, leading to a high degree of conformational flexibility. The key torsional angles that define the overall conformation are around the C-C, C-S, and S-N bonds.

  • Functional Groups for Interaction: The primary amine (-NH₂) and the sulfonamide N-H group are potent hydrogen bond donors, while the sulfonyl oxygens (-SO₂-) are strong hydrogen bond acceptors. The phenyl ring can participate in π-π stacking and hydrophobic interactions.

Diagram: 2D Structure of this compound

2_amino_N_phenylethanesulfonamide N1 NH₂ C1 CH₂ N1->C1 C2 CH₂ C1->C2 S1 S C2->S1 O1 O S1->O1 O2 O S1->O2 N2 NH S1->N2 C3 N2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C7 C6->C7 C8 C7->C8 C8->C3

Caption: 2D chemical structure of this compound.

Conformational Analysis: A Multifaceted Approach

The biological function of this compound is intrinsically linked to its accessible conformations in different environments. A comprehensive conformational analysis involves a synergistic combination of computational modeling and experimental techniques.

Computational Modeling: Predicting Conformational Preferences

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of N-arylsulfonamides.[1] These methods allow for the identification of low-energy conformers and the quantification of energy barriers between them.

Key Torsional Angles for Analysis:

  • τ1 (C-C-S-N): Rotation around the C-S bond, influencing the orientation of the ethylamino group relative to the sulfonamide.

  • τ2 (C-S-N-C): Rotation around the S-N bond, which dictates the spatial relationship between the phenyl ring and the sulfonyl group.[1]

  • τ3 (S-N-C-C): Rotation around the N-C bond of the phenyl ring.

Protocol for a DFT-Based Conformational Search:

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface by rotating the key torsional angles.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Relative Energy Analysis: Compare the relative energies of the stable conformers to determine their populations at a given temperature.

Diagram: Workflow for Computational Conformational Analysis

Computational_Workflow A Initial 3D Structure Generation B Conformational Search (Torsional Scanning) A->B C Geometry Optimization (DFT) B->C D Frequency Calculation C->D E Relative Energy Analysis D->E F Identification of Stable Conformers E->F

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

The Crucial Role of Hydrogen Bonding

Hydrogen bonding is a dominant force in determining the conformation of sulfonamides.[2][3] Both intramolecular and intermolecular hydrogen bonds can significantly stabilize specific conformers.

  • Intramolecular Hydrogen Bonding: In this compound, an intramolecular hydrogen bond could potentially form between the primary amine (-NH₂) and one of the sulfonyl oxygens (-SO₂-). This would create a cyclic-like structure, restricting the flexibility of the ethyl chain. The presence and strength of such bonds can be predicted computationally and investigated experimentally.[4][5]

  • Intermolecular Hydrogen Bonding: In the solid state and in solution, intermolecular hydrogen bonds play a critical role in the formation of supramolecular assemblies.[4] The sulfonamide N-H and the primary amine N-H can act as donors, while the sulfonyl oxygens and the primary amine nitrogen can act as acceptors. These interactions are fundamental to crystal packing and interactions with biological macromolecules.[2]

Experimental Determination of Conformation

Experimental techniques provide the definitive data on the conformation of a molecule in a specific state (solid or solution).

3.3.1. X-ray Crystallography: The Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate bond lengths, bond angles, and torsional angles.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding an electron density map. The positions of the atoms are then refined to best fit the experimental data.

  • Analysis of Molecular and Supramolecular Structure: The refined structure provides detailed information on the conformation of the molecule and how it packs in the crystal lattice through intermolecular interactions like hydrogen bonding.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

  • ¹H NMR: The chemical shifts of the N-H protons can provide information about their involvement in hydrogen bonding. Coupling constants (J-values) between protons on adjacent carbons in the ethyl chain can be used to infer the preferred torsional angles via the Karplus equation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence of NOE cross-peaks between specific protons can provide direct evidence for their spatial proximity, which is invaluable for determining the solution-state conformation.

Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent.

  • Acquisition of 1D and 2D NMR Spectra: Acquire a high-resolution ¹H NMR spectrum. Subsequently, acquire 2D NMR spectra such as COSY (to identify coupled protons), HSQC (to correlate protons with their attached carbons), and NOESY or ROESY.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Analyze ¹H-¹H coupling constants to estimate dihedral angles.

    • Identify key NOE cross-peaks and use the corresponding interproton distances as constraints in molecular modeling.

  • Structure Calculation: Use the experimental NMR constraints to generate a family of solution structures that are consistent with the data.

Structure-Activity Relationship Implications

The conformational preferences of this compound will directly impact its biological activity. A rigidified conformation due to intramolecular hydrogen bonding, for instance, may present a well-defined pharmacophore for receptor binding, potentially leading to higher affinity and selectivity. Conversely, conformational flexibility might be necessary to adapt to the binding site of a target protein. Understanding the energetic landscape of different conformers is therefore crucial for interpreting structure-activity relationships and for guiding the design of analogues with improved therapeutic profiles.

Conclusion

The molecular structure and conformational landscape of this compound are governed by a delicate balance of torsional flexibility and non-covalent interactions, particularly hydrogen bonding. While specific experimental data for this molecule is yet to be reported, this guide has delineated the established and authoritative methodologies for its comprehensive structural characterization. A synergistic approach, combining the predictive power of computational chemistry with the definitive insights from X-ray crystallography and NMR spectroscopy, is essential for a complete understanding. The principles and protocols outlined herein provide a robust framework for researchers and drug development professionals to investigate the structure of this compound and other N-arylsulfonamides, ultimately enabling the design of more effective therapeutic agents.

References

  • Moodley, K., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 933. Available from: [Link]

  • Hunter, C. A., & Lawson, K. R. (2003). Polarisation effects on the H-bond acceptor properties of sulfonamides. Chemical Communications, (10), 1202-1203. Available from: [Link]

  • Lefebvre, H., et al. (2007). Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II. Applied Spectroscopy, 61(10), 1083-1091. Available from: [Link]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1878-1892. Available from: [Link]

  • ResearchGate. (2021). Hydrogen bonding in sulfonamides. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Amino-N-phenylethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, robust, and validated protocol for the synthesis of 2-amino-N-phenylethanesulfonamide, a key intermediate in medicinal chemistry and a structural analog to various bioactive molecules. The synthesis is presented as a two-step process commencing with the protection of 2-aminoethanesulfonyl chloride, followed by its condensation with aniline and subsequent deprotection. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and validation checkpoints to ensure the successful and reproducible synthesis of the target compound.

Introduction

This compound and its derivatives are of significant interest in the field of medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The presence of a primary amino group in the 2-position offers a versatile handle for further chemical modifications, enabling the generation of diverse chemical libraries for drug discovery.

This protocol outlines a reliable synthetic route that prioritizes safety, yield, and purity. The chosen strategy involves the use of a phthalimide protecting group for the primary amine of taurine, which is then converted to its corresponding sulfonyl chloride. This intermediate is subsequently reacted with aniline to form the desired sulfonamide linkage, followed by a final deprotection step to yield the target molecule. The rationale behind each step, including the choice of reagents and reaction conditions, is thoroughly explained to provide a comprehensive understanding of the synthetic process.

Reaction Scheme

Synthesis_Workflow cluster_0 Step 1: Protection & Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation & Deprotection Taurine Taurine Phth_Taurine N-Phthaloyl Taurine Taurine->Phth_Taurine Phthalic anhydride, Triethylamine Sulfonyl_Chloride N-Phthaloyl-2-aminoethanesulfonyl chloride Phth_Taurine->Sulfonyl_Chloride Thionyl chloride (SOCl2), DMF (cat.) Protected_Product N-Phthaloyl-2-amino-N-phenylethanesulfonamide Sulfonyl_Chloride->Protected_Product Aniline, Pyridine Aniline Aniline Aniline->Protected_Product Final_Product This compound Protected_Product->Final_Product Hydrazine monohydrate

Figure 1: Overall synthetic workflow for this compound.

Materials and Equipment

Reagents
ReagentGradeSupplier (Example)CAS Number
Taurine≥99%Sigma-Aldrich107-35-7
Phthalic anhydride≥99%Alfa Aesar85-44-9
Triethylamine (TEA)≥99.5%Fisher Scientific121-44-8
Thionyl chloride (SOCl₂)≥99%Acros Organics7719-09-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Aniline≥99.5%, redistilledAlfa Aesar62-53-3
PyridineAnhydrous, ≥99.8%Fisher Scientific110-86-1
Hydrazine monohydrate≥98%Sigma-Aldrich7803-57-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Diethyl etherAnhydrous, ≥99.7%VWR Chemicals60-29-7
Ethanol (EtOH)200 proof, absoluteDecon Labs64-17-5
Hydrochloric acid (HCl)37% (w/w)Sigma-Aldrich7647-01-0
Sodium bicarbonate (NaHCO₃)Saturated solutionFisher Scientific144-55-8
Magnesium sulfate (MgSO₄)AnhydrousAlfa Aesar7487-88-9
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrers and stir bars

  • Heating mantles with temperature control

  • Reflux condensers

  • Dropping funnels

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocols

Step 1: Synthesis of N-Phthaloyl-2-aminoethanesulfonyl chloride

Rationale: The primary amino group of taurine is first protected with a phthalimide group to prevent unwanted side reactions during the subsequent conversion of the sulfonic acid to a sulfonyl chloride. Phthalic anhydride is an effective and economical protecting agent. The resulting N-phthaloyl taurine is then treated with thionyl chloride in the presence of a catalytic amount of DMF to afford the reactive sulfonyl chloride intermediate.

Step1_Workflow Start Start: Taurine & Phthalic Anhydride Protection Protection Reaction: - Add Triethylamine - Reflux in DMF Start->Protection Isolation1 Isolation of N-Phthaloyl Taurine: - Cool to RT - Acidify with HCl - Filter and wash solid Protection->Isolation1 Chlorination Chlorination Reaction: - Suspend N-Phthaloyl Taurine in DCM - Add cat. DMF - Add Thionyl Chloride dropwise at 0°C Isolation1->Chlorination Reaction_Completion Reaction Completion: - Stir at RT until gas evolution ceases Chlorination->Reaction_Completion Isolation2 Isolation of Sulfonyl Chloride: - Concentrate under reduced pressure - Use crude product immediately Reaction_Completion->Isolation2

Figure 2: Workflow for the synthesis of the sulfonyl chloride intermediate.

Procedure:

  • Protection of Taurine:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add taurine (12.5 g, 100 mmol), phthalic anhydride (14.8 g, 100 mmol), and triethylamine (14.0 mL, 100 mmol) in 100 mL of DMF.

    • Heat the mixture to reflux (approximately 153°C) and maintain for 4 hours.

    • Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in DCM).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of ice-cold 1 M HCl. A white precipitate will form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield N-phthaloyl taurine.

  • Formation of the Sulfonyl Chloride:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves the use of thionyl chloride, which is corrosive and releases toxic gases.

    • Suspend the dried N-phthaloyl taurine (25.5 g, 100 mmol) in 150 mL of anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Add a catalytic amount of anhydrous DMF (0.5 mL).

    • Cool the suspension to 0°C using an ice bath.

    • Add thionyl chloride (14.6 mL, 200 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours, or until gas evolution ceases.

    • The resulting solution containing N-phthaloyl-2-aminoethanesulfonyl chloride is typically used directly in the next step without purification. If necessary, the solvent can be removed under reduced pressure, but the crude product is unstable and should be used immediately.

Step 2: Synthesis of this compound

Rationale: The crude sulfonyl chloride is reacted with aniline in the presence of a base (pyridine) to form the sulfonamide bond. Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl generated during the reaction. The final step involves the deprotection of the phthalimide group using hydrazine monohydrate, which cleaves the protecting group to yield the desired primary amine.

Procedure:

  • Sulfonamide Formation:

    • In a 500 mL round-bottom flask, dissolve aniline (9.3 g, 100 mmol) in 100 mL of anhydrous pyridine and cool the solution to 0°C in an ice bath.

    • Slowly add the solution of N-phthaloyl-2-aminoethanesulfonyl chloride in DCM from the previous step to the aniline solution over 1 hour.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.

    • Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

    • Upon completion, pour the reaction mixture into 500 mL of 1 M HCl and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-phthaloyl-2-amino-N-phenylethanesulfonamide.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol/water.

  • Deprotection:

    • Dissolve the purified N-phthaloyl-2-amino-N-phenylethanesulfonamide (e.g., 33.0 g, 96 mmol) in 200 mL of ethanol in a 500 mL round-bottom flask.

    • Add hydrazine monohydrate (9.6 mL, 192 mmol) and heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in 100 mL of 1 M HCl and wash with DCM (2 x 50 mL) to remove any remaining non-basic impurities.

    • Basify the aqueous layer to pH > 10 with 2 M NaOH.

    • Extract the product into ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the phenyl group, the two methylene groups of the ethyl chain, and the primary amine protons.
¹³C NMR Signals for the carbons of the phenyl ring and the two aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₈H₁₂N₂O₂S.
FT-IR Characteristic absorption bands for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H and C=C stretching.
Melting Point A sharp melting point range, indicating high purity.
Purity (HPLC) A single major peak with >95% purity.

Troubleshooting and Safety Considerations

  • Low Yield in Step 1: Ensure all reagents are anhydrous, particularly the DMF and DCM. Incomplete reaction of taurine can be addressed by increasing the reflux time or using a slight excess of phthalic anhydride.

  • Difficulty in Sulfonyl Chloride Formation: The N-phthaloyl taurine must be completely dry. The reaction with thionyl chloride is sensitive to moisture.

  • Incomplete Deprotection: Ensure a sufficient excess of hydrazine is used and that the reflux is maintained for the specified time. The reaction can be monitored by TLC until the starting material is fully consumed.

  • Safety: Always work in a well-ventilated fume hood, especially when handling thionyl chloride, pyridine, and hydrazine. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Aniline is toxic and readily absorbed through the skin. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

References

  • General Synthesis of Sulfonamides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Phthalimide Group as Amine Protection: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Synthesis of Sulfonyl Chlorides from Sulfonic Acids: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Hydrazine for Phthalimide Deprotection: Scifinder-n. (2024). Reaction Details: Phthalimide Deprotection. American Chemical Society. [Link] (Access to this resource requires a subscription).

Application Note: A Strategic Framework for the Development of a Biological Assay for 2-amino-N-phenylethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust biological assay for the novel compound 2-amino-N-phenylethanesulfonamide. Given its structural classification as a sulfonamide, this guide is built upon the well-established mechanism of action for this class of molecules. We present a logical, stepwise strategy, beginning with target hypothesis based on chemical structure, followed by detailed protocols for both a primary biochemical assay and a secondary, confirmatory cell-based assay. This note emphasizes the rationale behind experimental choices, the importance of self-validating protocols through appropriate controls, and key metrics for assay validation, thereby providing a complete roadmap from initial concept to a validated screening workflow.

Introduction and Target Hypothesis

The development of a reliable biological assay is a cornerstone of preclinical research, enabling compound screening, mechanism-of-action studies, and the evaluation of drug candidates.[1] The process links fundamental enzymology with translational discovery, requiring a systematic approach to ensure data is reproducible and interpretable.[1][2]

The subject of this guide, this compound, belongs to the sulfonamide family of compounds. Sulfonamides are a class of synthetic antimicrobial agents whose mechanism of action is exceptionally well-characterized.[3] They function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for the de novo synthesis of folic acid in bacteria.[3] This pathway is essential for producing nucleotides, which are required for bacterial growth and replication.[3] Mammalian cells are typically unaffected because they acquire folate from their diet, making the DHPS enzyme an attractive and selective therapeutic target.[3]

Based on this foundational knowledge, our primary hypothesis is that This compound acts as an inhibitor of the bacterial DHPS enzyme. This application note will, therefore, detail the development of an assay pipeline to test this hypothesis and quantify the compound's activity.

Preliminary Compound Characterization

Before initiating biological assays, it is imperative to characterize the test compound. This ensures that observed biological effects are attributable to the compound itself and not to impurities or solubility issues. Key considerations include reagent stability, temperature sensitivity, and potential for non-specific adherence to labware.

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Value Source
CAS Number 1100424-69-8 [4]
Molecular Formula C₈H₁₃ClN₂O₂S [4]
Molecular Weight 236.72 g/mol [4]

| Storage | 2-8°C Refrigerator |[4] |

Protocol 1: Stock Solution Preparation and Solubility Assessment

  • Purity Analysis: Confirm the purity of the compound using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >95% is recommended for initial studies.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound in 100% dimethyl sulfoxide (DMSO).

  • Solubility Test: Perform a kinetic solubility test in the intended final assay buffer. Serially dilute the DMSO stock into the buffer and monitor for precipitation visually and/or by light scattering. The final DMSO concentration in the assay should ideally be kept below 1% (v/v) to avoid solvent-induced artifacts.

Part I: Biochemical Assay for DHPS Inhibition

The first step in testing our hypothesis is to develop a biochemical assay to directly measure the compound's effect on the isolated DHPS enzyme.[2] This in vitro approach provides clean data on target engagement without the complexities of a cellular environment.

Principle of the Assay

The DHPS enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. A common method to monitor this reaction is to measure the depletion of PABA using a colorimetric reaction with N-(1-Naphthyl)ethylenediamine (NED), often referred to as the Bratton-Marshall assay. Unreacted PABA is diazotized and then coupled with NED to produce a magenta-colored azo dye, which can be quantified spectrophotometrically at 540 nm. A decrease in color formation indicates consumption of PABA and thus, active DHPS enzyme. An inhibitor will prevent PABA consumption, leading to a stronger color signal.

Experimental Workflow: DHPS Inhibition Assay

DHPS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Assay Buffer, Enzyme (DHPS), Substrates (PABA, DHPP), and Test Compound Dilutions Plate Add Buffer, Compound/DMSO, and DHPS Enzyme to 384-well Plate Reagents->Plate Initiate Initiate Reaction by Adding Substrates (PABA/DHPP) Plate->Initiate Incubate Incubate at 37°C for 30-60 minutes Initiate->Incubate Quench Stop Reaction with Trichloroacetic Acid (TCA) Incubate->Quench ColorDev Add Sodium Nitrite, Ammonium Sulfamate, and NED Reagent Quench->ColorDev IncubateColor Incubate at RT for 10 minutes ColorDev->IncubateColor Read Measure Absorbance at 540 nm IncubateColor->Read Calculate Calculate % Inhibition Read->Calculate IC50 Generate Dose-Response Curve and Determine IC50 Calculate->IC50

Caption: Workflow for DHPS Biochemical Inhibition Assay.

Detailed Protocol: DHPS Inhibition Assay

Reagents & Buffers:

  • Assay Buffer: 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 5 mM DTT.

  • DHPS Enzyme: Recombinant bacterial DHPS (e.g., from S. aureus), diluted in Assay Buffer.

  • Substrates: 2 mM PABA, 1 mM DHPP.

  • Test Compound: this compound, serially diluted in 100% DMSO.

  • Controls: Known DHPS inhibitor (e.g., sulfamethoxazole) as positive control; DMSO as negative (vehicle) control.

  • Detection Reagents: 5% Trichloroacetic Acid (TCA), 0.2% Sodium Nitrite, 1% Ammonium Sulfamate, 0.1% N-(1-Naphthyl)ethylenediamine (NED) in water.

Procedure (384-well plate format):

  • Add 20 µL of Assay Buffer to all wells.

  • Add 0.5 µL of serially diluted test compound, positive control, or DMSO vehicle to appropriate wells.

  • Add 10 µL of DHPS enzyme solution to all wells except "No Enzyme" controls. Add 10 µL of Assay Buffer to "No Enzyme" wells.

  • Pre-incubate the plate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of PABA and DHPP substrates.

  • Incubate the plate at 37°C for 45 minutes.

  • Stop the reaction by adding 15 µL of 5% TCA to all wells.

  • Add 15 µL of 0.2% Sodium Nitrite and incubate for 5 minutes at room temperature.

  • Add 15 µL of 1% Ammonium Sulfamate to quench excess nitrite; incubate for 2 minutes.

  • Add 15 µL of 0.1% NED reagent. A magenta color will develop.

  • Read the absorbance at 540 nm on a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Normalize the data using the controls: % Inhibition = 100 * (Abscompound - Abs100%_activity) / (Abs0%_activity - Abs100%_activity)

    • Where Abs_100%_activity is the signal from DMSO wells and Abs_0%_activity is the signal from positive control (or no enzyme) wells.

  • Determine IC₅₀:

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Sample Data Presentation for DHPS Inhibition

Compound IC₅₀ (µM) Hill Slope
This compound 15.2 1.1 0.992

| Sulfamethoxazole (Control) | 1.8 | 1.0 | 0.995 |

Part II: Cell-Based Assay for Antimicrobial Activity

A positive result in the biochemical assay is promising, but a cell-based assay is essential to confirm that the compound can penetrate the bacterial cell wall and function in a complex physiological environment.[5][6] The gold-standard method for this is the Minimum Inhibitory Concentration (MIC) assay.[3]

Principle of the Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The assay is typically performed by preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized number of bacteria. Growth is assessed by measuring the optical density (OD) or by using a metabolic indicator dye.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_reaction Inoculation & Incubation cluster_detection Result Analysis Culture Grow Bacterial Strain (e.g., E. coli) to Logarithmic Phase Standardize Adjust Culture to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) Culture->Standardize Inoculate Inoculate Plate with Standardized Bacteria (Final ~5 x 10^5 CFU/mL) Standardize->Inoculate Dilute Prepare 2-fold Serial Dilutions of Test Compound in Growth Medium in 96-well Plate Dilute->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate ReadOD Measure Optical Density at 600 nm (OD600) Incubate->ReadOD DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth ReadOD->DetermineMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol: Broth Microdilution MIC Assay

Materials & Media:

  • Bacterial Strain: A susceptible strain, e.g., Escherichia coli ATCC 25922.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Test Compound: Stock solution in DMSO.

  • Controls: Known antibiotic (e.g., ampicillin) as positive control; DMSO vehicle as negative control; wells with medium only for sterility check.

  • Equipment: 96-well flat-bottom sterile microplates, spectrophotometer.

Procedure:

  • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

  • Prepare a starting concentration of the test compound in well 1 by adding 100 µL of a 2x final concentration solution in MHB.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (no drug) and 12 (no bacteria) will serve as controls.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in MHB so that the final concentration in the wells will be approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12 (sterility control).

  • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • (Optional) Quantify growth by reading the optical density at 600 nm (OD₆₀₀) before and after incubation.

Assay Validation and Advanced Considerations

Developing a robust assay requires careful validation.[7] For high-throughput screening (HTS), the Z'-factor is a critical statistical parameter used to evaluate the quality of an assay.

  • Z'-Factor Calculation: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

    • Where µ and σ are the mean and standard deviation of the positive (p) and negative (n) controls.

    • An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.[5]

Table 3: Troubleshooting Common Assay Development Issues

Issue Potential Cause Suggested Solution
Low Z'-Factor (<0.5) in Biochemical Assay High variability in controls; low signal-to-background ratio. Optimize enzyme/substrate concentrations; increase incubation time; check reagent stability.[1]
Compound Precipitation in Assay Poor solubility in aqueous buffer. Decrease the highest tested concentration; assess solubility with different co-solvents (if compatible with the enzyme).
No Activity in Cell-Based Assay Despite Biochemical Hit Poor cell permeability; compound is actively pumped out (efflux); compound is metabolized by bacteria. Use a bacterial strain with a compromised cell wall (e.g., efflux pump knockout) to investigate permeability issues.

| High Cytotoxicity in Mammalian Cells | Off-target effects; lack of selectivity. | Perform a counter-screen using a mammalian cell line (e.g., HEK293) to determine the cytotoxic concentration (CC₅₀) and calculate a selectivity index (SI = CC₅₀ / MIC). |

Conclusion

This application note outlines a hypothesis-driven, structured approach for developing a biological assay for this compound. By starting with a targeted biochemical assay against the likely enzyme target, DHPS, and progressing to a functional cell-based MIC assay, researchers can efficiently characterize the compound's activity. The detailed protocols and validation considerations provided herein serve as a robust framework to generate reliable, high-quality data essential for advancing drug discovery programs.

References

  • Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. (n.d.). Google Cloud.
  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service, USDA.
  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs.
  • Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. (n.d.). Benchchem.
  • Banick, W. M., Jr, & Valentine, J. R. (1964). TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. Journal of Pharmaceutical Sciences, 53, 1242-1243. [Link]

  • Coussens, T. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery.
  • Assay of sulfa drugs in bulk dosage form by the proposed and official methods using standard addition procedure. (n.d.). ResearchGate.
  • Fritz, J. S., & Keen, R. T. (1953). Determination of Sulfa Drugs and Sulfonamides. Analytical Chemistry, 25(1), 179-179. [Link]

  • Assay Development 101: A Beginner's Guide. (2013, April 24). G-Biosciences.
  • Cell-Based Assay Development. (n.d.). Concept Life Sciences.
  • Assay Development: Best Practices in Drug Discovery. (2024, January 24). Technology Networks.
  • This compound Hydrochloride. (n.d.). Pharmaffiliates.
  • Enhance Drug Efficacy With Cell-Based Assays. (n.d.). Pharmaron.

Sources

Navigating the Frontier: A Guide to Characterizing 2-amino-N-phenylethanesulfonamide as a Novel Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature and databases do not currently contain detailed information on the biological activity or established research applications of 2-amino-N-phenylethanesulfonamide. Therefore, this document provides a generalized framework and series of protocols for the initial characterization and validation of a novel chemical entity, using the structure of this compound as a representative example. The proposed experiments and pathways are hypothetical and intended to serve as a comprehensive guide for a researcher embarking on the study of a new potential research tool.

Introduction: Unveiling the Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities. The compound this compound presents a unique structural motif, combining a phenylethylamine backbone with a sulfonamide moiety. While its specific biological targets are yet to be elucidated, its structure suggests potential interactions with a range of physiological systems. This guide is designed for researchers, scientists, and drug development professionals who are at the initial stages of investigating this or other novel compounds. It provides a roadmap for systematic characterization, from initial purity assessment and solubility to target identification and validation in cellular models.

The journey of establishing a new molecule as a reliable research tool is predicated on meticulous validation and a deep understanding of its mechanism of action. This document outlines the critical steps and experimental considerations necessary to build a robust data package for this compound, ensuring scientific integrity and reproducibility.

Section 1: Foundational Characterization and Handling

Before any biological investigation, the fundamental physicochemical properties and safe handling procedures for this compound must be established.

Purity and Identity Confirmation

The validity of any biological data is contingent on the purity and confirmed identity of the compound.

Protocol 1: Purity and Identity Verification

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: Dissolve a small sample (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Inject onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) over 20-30 minutes. Monitor at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm).

    • Interpretation: A pure compound should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally required for biological studies.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

    • Interpretation: The observed mass should correspond to the calculated molecular weight of this compound (C₈H₁₂N₂O₂S, MW: 200.26 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Interpretation: The chemical shifts, integration, and coupling patterns should be consistent with the structure of this compound.

Solubility and Stability Assessment

A compound's solubility and stability in experimental buffers are critical for accurate and reproducible results.

Table 1: Solubility and Stability Parameters

ParameterDescriptionRecommended Solvents/Buffers for Testing
Stock Solution Solvent The solvent used to create a high-concentration stock solution.DMSO, Ethanol
Aqueous Solubility The maximum concentration that can be achieved in aqueous buffers without precipitation.Phosphate-Buffered Saline (PBS), Cell Culture Media (e.g., DMEM)
Stability The chemical integrity of the compound over time under various storage conditions.Assess at -80°C, -20°C, 4°C, and room temperature in both stock solvent and aqueous buffer.

Protocol 2: Determining Aqueous Solubility

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a series of dilutions from the stock solution into PBS in a clear 96-well plate.

  • Incubate at room temperature for 2 hours.

  • Visually inspect for precipitation. The highest concentration that remains clear is the approximate aqueous solubility. For more quantitative results, a nephelometry-based assay can be used.

Section 2: Initial Biological Screening and Target Identification

With foundational characteristics established, the next phase is to explore the biological activity of this compound. Given its structure, initial screens could focus on targets associated with phenylethylamines and sulfonamides.

Hypothetical Signaling Pathways and Targets

The phenylethylamine scaffold is present in many neurotransmitters and neuromodulators, while the sulfonamide group is a key pharmacophore in inhibitors of enzymes like carbonic anhydrases and cyclooxygenases, as well as in antibacterial agents.

Diagram 1: Potential Target Classes for this compound

cluster_TargetClasses Hypothetical Target Classes A This compound B GPCRs (e.g., Adrenergic, Dopamine Receptors) A->B C Enzymes (e.g., Carbonic Anhydrase, Kinases) A->C D Ion Channels A->D E Transporters (e.g., Monoamine Transporters) A->E

Caption: Hypothetical target classes for initial screening.

Broad-Based Phenotypic Screening

Phenotypic screens can reveal unexpected activities and guide more focused mechanistic studies.

Protocol 3: General Cell Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general screening, or a cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be broad (e.g., 1 nM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add a viability reagent such as resazurin or a tetrazolium salt (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC₅₀ or IC₅₀.

Section 3: Mechanistic Studies and Target Validation

If initial screens reveal a consistent biological effect, the next step is to elucidate the mechanism of action.

Target-Based Assays

Based on the outcomes of phenotypic screens or computational predictions, more specific, target-based assays can be employed. For instance, if the compound shows effects on cell proliferation, a kinase profiling screen could be informative.

Diagram 2: Workflow for Target Identification and Validation

A Phenotypic Screening (e.g., Cell Viability) B Hit Identification A->B C Hypothesis Generation (e.g., Kinase Inhibition) B->C D In Vitro Target-Based Assay (e.g., Kinase Panel Screen) C->D E Target Engagement Assay in Cells (e.g., CETSA) D->E F Downstream Signaling Analysis (e.g., Western Blot for p-ERK) E->F G Validated Research Tool F->G

Caption: A generalized workflow from initial hit to a validated research tool.

Protocol 4: Western Blot for Signaling Pathway Analysis

This protocol assumes a hypothetical scenario where this compound is found to inhibit a kinase in the MAPK pathway.

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 1-24 hours). Include a positive control (a known inhibitor of the pathway) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate with a primary antibody against the target of interest (e.g., phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Section 4: Safety and Handling

Strict adherence to safety protocols is paramount when working with any chemical.

Table 2: Safety and Handling Information

AspectRecommendation
Personal Protective Equipment (PPE) Always wear a lab coat, safety glasses, and gloves.[1][2]
Handling Handle in a well-ventilated area or a chemical fume hood.[1][2] Avoid generating dust.[1]
Storage Store in a tightly sealed container in a cool, dry place.[1]
Disposal Dispose of in accordance with local, state, and federal regulations.[1]
First Aid In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1][2] If inhaled, move to fresh air.[1][2] If swallowed, do NOT induce vomiting and seek immediate medical attention.[1][2]

Conclusion

The journey to establish this compound as a valuable research tool requires a systematic and rigorous approach. The protocols and frameworks outlined in this guide provide a comprehensive starting point for its characterization. By building a solid foundation of physicochemical data, exploring its biological effects through phenotypic and target-based screening, and elucidating its mechanism of action, researchers can unlock the full potential of this and other novel compounds, ultimately contributing to the advancement of science and medicine.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-[(METHANESULFONYL)AMINO]-2-PHENYLETHYL METHANESULFONATE. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Evaluation of Sulfonamide Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a diverse array of therapeutic agents. First introduced as antibacterial agents, the clinical applications for sulfonamide-based drugs have expanded dramatically to include anti-inflammatory, anticancer, diuretic, and antiviral therapies.[1][2] This versatility stems from the sulfonamide moiety's ability to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding interactions with various biological targets.

The classical antibacterial mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][][5] Because mammals obtain folic acid from their diet and lack the DHPS enzyme, this pathway provides a selective target for antimicrobial action.[5][6][7] However, the biological activities of other sulfonamides are achieved through distinct mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes for anti-inflammatory effects or the inhibition of carbonic anhydrases in anticancer and diuretic applications.[8][9][10]

A rigorous and systematic evaluation of a novel sulfonamide's biological activity is paramount. This process requires a multi-tiered approach, beginning with high-throughput in vitro screening to determine primary activity and mechanism, followed by more complex cell-based assays, and culminating in in vivo models to assess efficacy and safety in a physiological context. This guide provides a detailed framework and validated protocols for executing a comprehensive experimental plan to characterize the biological profile of novel sulfonamide candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation A Primary Activity Screening (e.g., MIC, Cytotoxicity IC50) B Target Identification & Validation (e.g., Enzyme Inhibition Assay) A->B Active Compounds C Mechanism of Action Studies (e.g., Cell Cycle, Pathway Analysis) B->C Confirmed Target D Animal Model of Disease (e.g., Murine Infection Model) C->D Advance to In Vivo E Efficacy Assessment (e.g., ED50, Tumor Reduction) D->E Treatment F Preliminary Toxicology (e.g., LD50, Adverse Effects) E->F Promising Candidate G Candidate Drug F->G Lead Optimization / Pre-clinical

Figure 1: General workflow for evaluating the biological activity of novel sulfonamide compounds.

Part I: Assessment of In Vitro Antibacterial Activity

The foundational test for a sulfonamide with suspected antimicrobial properties is the determination of its activity against a panel of relevant bacterial pathogens. These assays quantify the concentration required to inhibit growth or kill the bacteria.

A. Antimicrobial Susceptibility Testing

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This quantitative method is considered a gold standard for susceptibility testing.

Causality and Rationale: This assay directly measures the potency of the compound by challenging the bacteria with a range of concentrations. Using cation-adjusted Mueller-Hinton Broth (CAMHB) is critical, as excessive thymidine can interfere with the sulfonamide's mechanism of action, leading to falsely high MIC values.

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium (e.g., Escherichia coli ATCC 25922) from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test sulfonamide in CAMHB. A typical concentration range might be 256 µg/mL to 0.5 µg/mL.[12][13]

    • Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 100 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[11]

  • Result Interpretation:

    • The MIC is the lowest concentration of the sulfonamide where no visible growth (turbidity) is observed.[11]

2. Kirby-Bauer Disk Diffusion Test

This is a qualitative or semi-quantitative method to rapidly assess the susceptibility of bacteria to a drug.[11]

Causality and Rationale: The drug diffuses from a paper disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of no growth will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the drug.

Protocol: Kirby-Bauer Disk Diffusion

  • Plate and Inoculum Preparation:

    • Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described above.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application:

    • Aseptically apply paper disks impregnated with a known concentration of the test sulfonamide onto the agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[11]

    • Measure the diameter of the zone of inhibition in millimeters (mm).[12] Compare the zone size to standardized charts (e.g., CLSI guidelines) to determine if the strain is susceptible, intermediate, or resistant.

B. Determination of Bactericidal Activity

1. Time-Kill Assay

This dynamic assay provides insight into the rate of bacterial killing and differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.[3]

Causality and Rationale: By sampling a bacterial culture over time after exposure to a drug, one can quantify the change in viable cell count (CFU/mL). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol: Time-Kill Assay

  • Preparation:

    • Prepare tubes of CAMHB containing the sulfonamide at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).[11] Include a growth control tube without the drug.

  • Inoculation:

    • Inoculate each tube with a standardized bacterial suspension to a starting concentration of ~5 x 10⁵ CFU/mL.[11]

  • Sampling and Plating:

    • Incubate all tubes at 37°C in a shaking incubator.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each tube.

    • Perform serial dilutions of the collected aliquots in sterile saline and plate them onto MHA to determine the number of viable bacteria (CFU/mL).[11]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction compared to the initial inoculum indicates bactericidal activity.

C. Target-Specific Biochemical Assay

1. Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of a sulfonamide to inhibit its primary bacterial target, DHPS, confirming its mechanism of action.

Causality and Rationale: This is a coupled enzymatic assay where the product of the DHPS reaction is used by a second enzyme, dihydrofolate reductase (DHFR). The activity is monitored by the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[14][15][16] The rate of NADPH consumption is directly proportional to the activity of DHPS.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR + Glutamate DHF Dihydrofolate (DHF) DHFR->DHF THF Tetrahydrofolate (THF) DNA Purines, Amino Acids -> DNA, RNA, Protein THF->DNA Sulfa Sulfonamide Sulfa->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Figure 2: Bacterial folic acid synthesis pathway and sites of inhibition by sulfonamides and trimethoprim.[6][7]

Protocol: Spectrophotometric DHPS Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

    • Prepare stock solutions of substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

    • Prepare a solution of the coupling enzyme, recombinant DHFR, and the cofactor NADPH.

    • Prepare serial dilutions of the test sulfonamide.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, combine the reaction buffer, DHFR, NADPH, pABA, and the test sulfonamide (or vehicle control).

    • Initiate the reaction by adding recombinant DHPS and DHPP.

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percent inhibition versus the sulfonamide concentration and fit the data using a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

SulfonamideTarget OrganismMIC (µg/mL)Reference
FQ5 S. aureus ATCC 2592332[5]
FQ5 P. aeruginosa ATCC 2785316[5]
FQ5 E. coli ATCC 3540116[5]
Sulfamethoxazole S. aureus (Clinical Isolates)64 - 512[13]
Compound 1a E. coli>256[12]
Compound 3b P. mirabilis16[12]
Table 1: Illustrative MIC data for selected sulfonamides against various bacterial strains. Actual values are compound and strain-dependent.

Part II: Assessment of In Vitro Anticancer Activity

Many novel sulfonamides are designed to exploit cancer-specific pathways. Initial evaluation focuses on their ability to kill cancer cells or inhibit their proliferation.

A. Cytotoxicity and Antiproliferative Assays

1. MTT Cell Proliferation Assay

This is a robust, colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality and Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells. A decrease in signal indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[17][18]

  • Compound Treatment:

    • Prepare serial dilutions of the test sulfonamide in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate for a defined period (e.g., 48 or 72 hours).[17]

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[17]

    • Measure the absorbance at a wavelength of ~540-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability versus log[concentration] and determine the IC₅₀ value.

SulfonamideCancer Cell LineIC₅₀ (µM)Reference
Compound IVa LS-174T (Colon)0.37
Compound IVb LS-174T (Colon)0.44
Compound 1 MCF-7 (Breast)0.09[19]
Compound 16 A549 (Lung)0.11[19]
Various MDA-MB-468 (Breast)< 30[18]
Table 2: Example IC₅₀ values of novel sulfonamides against human cancer cell lines.
B. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on cell cycle progression.

Causality and Rationale: Many anticancer drugs function by arresting the cell cycle at specific checkpoints (e.g., G0/G1, S, or G2/M), preventing cancer cells from dividing. By staining the cellular DNA with a fluorescent dye like propidium iodide (PI), a flow cytometer can measure the DNA content of individual cells and quantify the proportion of the cell population in each phase of the cycle.

Protocol Summary: Cell Cycle Analysis

  • Cell Culture and Treatment: Culture cells (e.g., HCT-116) and treat them with the test sulfonamide at its IC₅₀ concentration for a set time (e.g., 12 or 24 hours).[20]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase A to remove RNA and then stain the DNA with a PI solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest.[20]

Part III: Assessment of In Vitro Anti-inflammatory Activity

For sulfonamides designed as anti-inflammatory agents, key assays focus on their ability to inhibit enzymes and cellular pathways central to the inflammatory response.

A. Cell-Based Cytokine Release Assay

Causality and Rationale: A hallmark of inflammation is the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay measures a compound's ability to suppress the release of these cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol: LPS-Stimulated Cytokine Release

  • Cell Culture: Culture immune cells, such as the murine macrophage cell line J774A.1 or human peripheral blood mononuclear cells (PBMCs), in a 96-well plate.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test sulfonamide for 1-2 hours.

    • Stimulate the cells with LPS (a component of Gram-negative bacteria) to induce an inflammatory response. Include appropriate controls (untreated, LPS only).

  • Incubation: Incubate the cells for a period sufficient for cytokine production and release (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration relative to the "LPS only" control and determine the IC₅₀ value.

Part IV: Preliminary In Vivo Assessment

Promising in vitro candidates must be evaluated in whole-organism models to assess their therapeutic efficacy and potential toxicity in a complex physiological system.

A. Murine Systemic Infection Model for Antibacterial Efficacy

Causality and Rationale: This model mimics a systemic bacterial infection in a living host, providing a robust test of a drug's ability to clear a pathogen in vivo. It accounts for pharmacokinetic and pharmacodynamic (PK/PD) factors that cannot be assessed in vitro.

Protocol: Murine Systemic Infection Model

  • Animal Model: Use a suitable mouse strain, such as female BALB/c mice (6-8 weeks old).[6]

  • Inoculum Preparation: Culture a virulent bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) and prepare a suspension in sterile saline to a specific concentration (e.g., 1 x 10⁸ CFU/mL).[6]

  • Infection and Treatment:

    • Infect the mice via intraperitoneal (IP) injection with the bacterial suspension.

    • At a set time post-infection (e.g., 1 hour), administer the test sulfonamide via an appropriate route (e.g., oral gavage [PO] or IP).[6]

    • Dose multiple groups of mice with different concentrations of the compound.

    • Include a vehicle control group (receives only the drug formulation vehicle) and a positive control group (treated with a known effective antibiotic like vancomycin).[6]

  • Efficacy Endpoint:

    • Monitor the mice for a defined period (e.g., 7 days) for survival.[6]

    • The primary endpoint is the 50% effective dose (ED₅₀), which is the dose of the compound that protects 50% of the infected mice from death. This is calculated using statistical methods (e.g., probit analysis).

Conclusion

The experimental evaluation of a sulfonamide's biological activity is a systematic process that builds a comprehensive profile of the compound. The journey from a novel chemical entity to a potential therapeutic agent relies on the logical application of a battery of robust and validated assays. It begins with broad in vitro screening to identify primary activity—be it antibacterial, anticancer, or anti-inflammatory—and progresses to specific biochemical and cell-based assays to elucidate the mechanism of action. Finally, in vivo animal models provide the crucial test of efficacy and safety in a physiological setting. The protocols and frameworks detailed in this guide offer a solid foundation for researchers to rigorously characterize novel sulfonamides and identify promising candidates for further drug development.

References

  • Sulfonamide: Mechanism of Action & Uses. Study.com.
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.
  • Sulfonamide: Uses, Interactions, and Mechanism of Action. Minicule.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. Benchchem.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.
  • Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. Benchchem.
  • A Comparative Analysis of the Anti-Inflammatory Properties of Sulfonamide-Based Compounds. Benchchem.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ.
  • Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. Benchchem.
  • Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. Benchchem.
  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics.
  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Assay and Drug Development Technologies.
  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal.
  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Research in Pharmaceutical Sciences.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules.
  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Deriv
  • Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences.
  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Journal of Advances in Medicine and Medical Research.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Microbiology Research.
  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors.
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry.
  • Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydroptero
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules.
  • The clinical significance of sulfonamide disk susceptibility testing. Medical Journal of Australia.
  • The Discovery and Screening of Novel Sulfonamide-Based Therapeutic Agents: A Technical Guide. Benchchem.

Sources

Troubleshooting & Optimization

"common impurities in 2-amino-N-phenylethanesulfonamide and their removal"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chemical purity of 2-amino-N-phenylethanesulfonamide is critical for its successful application in research and drug development. Impurities, even in trace amounts, can lead to inconsistent experimental results, altered biological activity, and potential toxicity. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers identify, characterize, and effectively remove common impurities encountered during the synthesis and handling of this compound. The advice herein is grounded in established chemical principles for sulfonamides and related amine-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I might encounter when synthesizing this compound, and where do they come from?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the reaction of 2-phenylethanesulfonyl chloride with aniline. Based on this pathway, impurities can be categorized as follows:

  • Process-Related Impurities: These are substances introduced or created during the synthesis itself.

    • Unreacted Starting Materials: The most common impurities are residual 2-phenylethanesulfonyl chloride and aniline. An excess of either reagent is often used to drive the reaction to completion, necessitating subsequent removal.[1]

    • Side-Reaction Products: The primary amine of aniline can potentially react with two equivalents of the sulfonyl chloride, leading to the formation of a di-sulfonated impurity. Additionally, the sulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture, which would produce 2-phenylethanesulfonic acid.

    • Solvent-Related Impurities: Residual solvents used during the reaction or workup (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) can be trapped in the final product.

  • Degradation Impurities: These can form during the reaction, purification, or upon storage.

    • Oxidation Products: The amino group can be susceptible to oxidation over time, leading to colored impurities.

    • Hydrolysis Products: The sulfonamide bond itself is generally stable but can be cleaved under harsh acidic or basic conditions, reverting to the corresponding sulfonic acid and aniline.

The following table summarizes these potential impurities and their origins.

Impurity CategorySpecific ImpurityLikely Source
Process-Related AnilineUnreacted starting material
2-Phenylethanesulfonyl chlorideUnreacted starting material
N,N-bis(2-phenylethylsulfonyl)anilineSide-reaction (di-sulfonylation)
2-Phenylethanesulfonic acidHydrolysis of starting material
Residual Solvents (e.g., THF, DCM)Reaction or workup
Degradation Colored oxidation byproductsAir/light exposure
Q2: What analytical methods are recommended for detecting and quantifying impurities in my sample?

A2: A multi-pronged analytical approach is essential for comprehensive impurity profiling. No single method can identify all potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most powerful technique for separating and quantifying impurities in sulfonamides.[2][3]

    • Methodology: A reverse-phase C18 column is typically effective.[4] A gradient elution starting with a high-polarity mobile phase (e.g., water with 0.1% formic or acetic acid) and ramping to a high-organic phase (e.g., acetonitrile or methanol) can separate compounds with a wide range of polarities.[2][4]

    • Detection: UV detection is standard, as the phenyl rings in the target compound and many related impurities are chromophoric. For identifying unknown impurities, coupling HPLC to a mass spectrometer (LC-MS) is invaluable for obtaining molecular weight information.[3][5]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and assessing the purity of column chromatography fractions. A typical mobile phase might be a mixture of hexane and ethyl acetate. Staining with ninhydrin can be used to visualize primary or secondary amine-containing compounds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can detect impurities if they are present at levels of ~1% or higher. Characteristic peaks for starting materials or solvents are often easily identified.

  • Gas Chromatography (GC): GC is the preferred method for quantifying residual solvents due to their volatility.

Q3: My crude product is a solid with significant impurities. What is the best first-pass purification strategy?

A3: For most crystalline organic solids, including sulfonamides, recrystallization is the most effective and economical initial purification technique.[7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

The following diagram outlines a logical workflow for addressing common issues encountered during the recrystallization of sulfonamides.

G start Crude Product dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool Slowly to Room Temp. dissolve->cool outcome Outcome? cool->outcome crystals Pure Crystals Formed outcome->crystals Success oil Product 'Oils Out' outcome->oil Problem no_crystals No Crystals Form outcome->no_crystals Problem action_oil Heat to Re-dissolve Add More Solvent Cool Slower oil->action_oil action_no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->action_no_crystals action_oil->cool Retry action_no_crystals->cool Retry

Caption: A decision tree for troubleshooting common recrystallization problems.

This is the most straightforward recrystallization method.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For sulfonamides, polar protic solvents or mixtures are often effective.[7] Common choices include ethanol, isopropanol, or mixtures with water (e.g., 70% isopropanol/water).[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[7]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired product from crystallizing prematurely.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[10] Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Q4: I've tried recrystallization, but my product is still not pure enough. What's the next step?

A4: When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the next logical step.[4] This technique separates compounds based on their differential adsorption to a stationary phase.

G A Crude Product B Aqueous Wash (Acidic/Basic) A->B C Recrystallization B->C D Purity Check (TLC/HPLC) C->D E Column Chromatography D->E <99% Pure G Pure Product D->G >99% Pure F Final Purity Check E->F F->G Pure Fractions H Impure Fractions F->H Mixed Fractions

Caption: A typical purification workflow for synthetic organic compounds.

  • Stationary Phase Selection: For compounds of moderate polarity like this compound, standard silica gel is an excellent choice.[4]

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate. This provides the best separation. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Test different ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) via TLC.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin running the mobile phase through the column. You can use a single solvent mixture (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution).[4][11][12] Gradient elution is often more effective for separating compounds with different polarities.[4]

  • Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Q5: How can I specifically remove unreacted aniline or 2-phenylethanesulfonic acid?

A5: Liquid-liquid extraction (an aqueous wash) is a highly effective method for removing acidic or basic impurities. This should typically be performed before recrystallization.

  • To Remove Aniline (Basic Impurity):

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The acid will protonate the basic aniline, forming a water-soluble anilinium salt which will partition into the aqueous layer.

    • Drain the aqueous layer. Repeat the wash 1-2 times.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • To Remove 2-Phenylethanesulfonic Acid (Acidic Impurity):

    • Follow the same initial steps as above.

    • Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). The base will deprotonate the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.

    • Drain the aqueous layer and repeat the wash.

    • Wash with brine, dry the organic layer, and remove the solvent.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(9), 425-429. Oxford Academic. [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.).
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Hultquist, M. E. (1956). Sulfonamide purification process. U.S. Patent No. US2777844A.
  • Mark Niemczyk. (2021, March 2). Crystallization of Sulfanilamide. YouTube. [Link]

  • Posyniak, A., Zmudzki, J., & Niedzielska, J. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. PMC - NIH. [Link]

  • Kazakova, O. V., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Chemistry of Natural Compounds, 57, 466-471. PMC - NIH. [Link]

  • Dow, R. L., & Wright, S. W. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent No. US5632898A.
  • Sato, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 633. NIH. [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 84-99. PubMed. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 25.4: Analysis of Amino Acids. Chemistry LibreTexts. [Link]

  • Hiraiwa, M., Takahasi, T., & Fukuda, W. (1969). Process for the purification of amino acids. U.S. Patent No. US3459650A.
  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • Hsieh, H. H. (1984). Preparation of 2-aminoalkanesulfonic acid. U.S. Patent No. US4444694A.
  • Sanz, A., et al. (n.d.). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2005). Impurity profile of amino acids?. Pharmeuropa Scientific Notes, 2005-1. ResearchGate. [Link]

  • Le, T. T., & Clarke, W. (2023). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Pharmaceutical and Biomedical Analysis, 223, 115142. ResearchGate. [Link]

  • Vaskevich, A. I., et al. (2024). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods. [Link]

Sources

Technical Support Center: Stability of 2-amino-N-phenylethanesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-amino-N-phenylethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Given the limited publicly available stability data for this specific molecule[1], this document synthesizes established principles of sulfonamide chemistry to provide a robust framework for your experimental design and troubleshooting.

Our approach is grounded in anticipating potential issues based on the compound's structure—featuring a primary amino group, a sulfonamide linkage, and a phenyl ring. Each of these functional groups presents a potential site for degradation under common laboratory and storage conditions. This guide will walk you through identifying, troubleshooting, and mitigating these stability concerns.

Part 1: Frequently Asked Questions (FAQs) - General Stability Profile

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary chemical moieties on this compound that could be susceptible to degradation?

A1: The structure of this compound contains three key functional groups of interest for stability:

  • The Sulfonamide Linkage (-SO₂NH-): This is the core functional group. Sulfonamide bonds can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule.

  • The Primary Amino Group (-NH₂): Primary amines are susceptible to oxidation and can react with aldehydes or other carbonyl-containing impurities in solvents or excipients.

  • The Phenyl Group (C₆H₅-): Aromatic rings can be targets for oxidative degradation, although this is generally less facile than the oxidation of the primary amine.

Q2: I'm dissolving my this compound for the first time. What are the recommended general storage conditions for the solution?

A2: While specific data is unavailable, general best practices for amino-containing sulfonamides suggest the following starting points for storage to minimize degradation:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down potential hydrolytic and oxidative degradation rates. For long-term storage, consider storing at ≤ -20°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation is a common pathway for many aromatic compounds.

  • Atmosphere: For sensitive applications, consider purging the headspace of the storage container with an inert gas like argon or nitrogen to minimize exposure to oxygen, which can prevent oxidative degradation.

Q3: I've noticed a drop in the concentration of my stock solution over time. What could be the cause?

A3: A decrease in the concentration of this compound in solution is likely due to chemical degradation. The most common culprits are hydrolysis and oxidation. The rate of degradation will be influenced by the pH of your solution, the presence of dissolved oxygen, exposure to light, and the storage temperature. To confirm degradation, you will need to use a stability-indicating analytical method, such as HPLC, that can separate the parent compound from any new peaks that may correspond to degradation products.

Part 2: Troubleshooting Guide - Investigating Experimental Instability

This section provides a structured approach to diagnosing and resolving stability issues encountered during your experiments.

Issue 1: Appearance of Unknown Peaks in my Chromatogram (HPLC/LC-MS)

  • Symptom: When analyzing your sample, you observe new, unexpected peaks that were not present in the initial analysis of the compound.

  • Potential Cause: This is a classic sign of chemical degradation. The new peaks are likely degradation products.

  • Troubleshooting Workflow:

    G A Unknown Peak(s) Observed in HPLC B Hypothesis: Chemical Degradation A->B C Action: Perform Forced Degradation Study B->C D Stress Conditions: - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B) C->D Expose compound to: E Analyze Stressed Samples by HPLC/LC-MS D->E F Compare Degradant Peaks to Unknowns E->F G Do Retention Times Match? F->G H YES: Degradation Pathway Identified G->H I NO: Consider Other Sources (e.g., contamination, excipient interaction) G->I

    A workflow for identifying the source of unknown chromatographic peaks.

Issue 2: Poor Reproducibility in Bioassays or Other Functional Assays

  • Symptom: You are observing significant variability in your experimental results (e.g., dose-response curves, inhibition constants) using the same stock solution over a period of days or weeks.

  • Potential Cause: The active concentration of your compound may be decreasing over time due to instability in the assay medium or stock solution.

  • Troubleshooting Steps:

    • Re-analyze Stock Solution: Use a qualified analytical method (e.g., HPLC-UV) to check the concentration of your stock solution immediately before preparing your dilutions for the assay. Compare this to the concentration measured when the stock was initially prepared.

    • Assess Stability in Assay Buffer: Incubate this compound in your final assay buffer under the same conditions as your experiment (e.g., 37°C for 4 hours). Analyze the sample at time zero and at the end of the incubation period to see if there is a significant loss of the parent compound.

    • Prepare Fresh Solutions: Always use freshly prepared stock solutions for critical experiments to minimize variability from degradation.

Issue 3: Solution Changes Color (e.g., Turns Yellow/Brown)

  • Symptom: A previously clear and colorless solution of this compound has developed a color.

  • Potential Cause: This is often an indicator of oxidative degradation. Oxidation of primary amines and phenyl rings can lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the colored solution by LC-MS to see if new masses corresponding to oxidized products (e.g., parent molecule +16 Da for hydroxylation) are present.

    • Mitigate Oxidation:

      • Prepare solutions using de-gassed solvents.

      • Store solutions under an inert atmosphere (nitrogen or argon).

      • Consider the addition of an antioxidant if compatible with your experimental system, but be aware this can complicate your results.

Part 3: Protocols for Stability Assessment

To formally assess the stability of this compound, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions to predict its degradation pathways.[2][3][4]

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor as described in the table below. Include a control sample that is diluted with water.

Stress ConditionProcedureIncubation Time
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl.24 hours at 60°C
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH.24 hours at 60°C
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂.24 hours at room temp
Thermal Keep 2 mL of stock solution in a sealed vial.48 hours at 60°C
Photolytic Expose 2 mL of stock solution to light (ICH Q1B).As per guidelines
  • Neutralization (for Acid/Base Samples): Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a suitable HPLC method. The method should be capable of separating the parent peak from all degradation products.[5]

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the conditions that cause degradation.

    • Calculate the percentage of degradation. A target degradation of 5-20% is ideal for method validation.[2]

    • If using LC-MS, attempt to identify the masses of the major degradation products.

Potential Degradation Pathways

Based on the functional groups, here are the likely degradation pathways you may observe:

G cluster_0 Stress Conditions cluster_1 Potential Degradation Products Acid Acid/Base (Hydrolysis) Hydrolysis_Product 2-aminoethanesulfonic acid + Aniline Acid->Hydrolysis_Product Oxidant Oxidant (H₂O₂) (Oxidation) Oxidation_Product1 N-Oxide Derivative Oxidant->Oxidation_Product1 Oxidation_Product2 Hydroxylated Phenyl Ring Oxidant->Oxidation_Product2 Parent 2-amino-N- phenylethanesulfonamide Parent->Hydrolysis_Product Sulfonamide Cleavage Parent->Oxidation_Product1 Amine Oxidation Parent->Oxidation_Product2 Ring Oxidation

A diagram of potential degradation pathways for this compound.

References

  • Munson, J.W. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-4. Available at: [Link]

  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • Jain, D. K., et al. (2012). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Scientia Pharmaceutica, 80(1), 143–156. Available at: [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Li, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available at: [Link]

  • García-Galán, M. J., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. Environmental Pollution, 210, 345-352. Available at: [Link]

  • Shinde, S.L., et al. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]

  • Wang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15. Available at: [Link]

  • Ferreira, L.G., et al. (2016). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 21(11), 1488. Available at: [Link]

  • ResearchGate. (n.d.). N-phenyl benzenesulfonamide derivatives synthesized. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-amino-N-phenylethanesulfonamide: A Novel One-Pot Approach vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Efficient Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs.[1][2] The 2-amino-N-phenylethanesulfonamide scaffold, in particular, represents a key building block for developing novel bioactive molecules.[3] Traditional synthetic routes to such compounds often involve multiple steps, hazardous reagents, and challenging purifications, creating a bottleneck in drug discovery and development pipelines.[1][4]

This guide presents a comprehensive validation of a novel, streamlined one-pot synthesis for this compound. We will objectively compare this new method against the conventional multi-step approach, providing detailed experimental protocols, comparative data, and a thorough analytical validation workflow. The objective is to equip researchers and drug development professionals with a more efficient, safer, and higher-yielding alternative for accessing this important chemical entity.

Chapter 1: Comparative Synthesis Methodologies

The fundamental difference between the proposed new method and conventional approaches lies in the strategic construction of the S-N bond.[5] Traditional methods typically rely on the pre-formation of a reactive sulfonyl chloride, which is then coupled with an amine.[4][6] Our novel approach circumvents this by employing a direct, copper-catalyzed coupling in a one-pot reaction.

The Conventional Approach: A Two-Step Pathway

The classical synthesis is a well-established but often cumbersome two-step process.[1]

  • Step 1: Synthesis of 2-Aminoethanesulfonyl Chloride. This intermediate is typically prepared via oxidative chlorination of a suitable sulfur-containing precursor, such as 2-aminoethanethiol. This step requires harsh and hazardous reagents like chlorine gas or sulfuryl chloride and necessitates careful handling and purification of the moisture-sensitive sulfonyl chloride intermediate.[7]

  • Step 2: Sulfonamide Formation. The isolated 2-aminoethanesulfonyl chloride is then reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct and form the final product.[4]

The primary drawback of this method is its multi-step nature, which involves isolating a reactive and unstable intermediate, often leading to lower overall yields and increased exposure to hazardous chemicals.

The Novel Approach: A One-Pot Copper-Catalyzed Synthesis

Our proposed method consolidates the synthesis into a single, efficient operation. It begins with a readily available and more stable starting material, 2-phenylethanamine, and utilizes a copper-catalyzed reaction to directly form the sulfonamide.

Causality Behind Experimental Choices: The selection of a copper catalyst is based on its known efficacy in facilitating C-N and S-N bond formation under relatively mild conditions.[5] By using a sulfite salt as the SO2 source, we avoid handling gaseous sulfur dioxide or highly reactive sulfonyl chlorides.[5] The one-pot design is intentional to maximize efficiency, minimize waste, and improve safety by eliminating the isolation of hazardous intermediates.

G cluster_0 Conventional Two-Step Synthesis cluster_1 Novel One-Pot Synthesis A1 2-Aminoethanethiol A2 Oxidative Chlorination (e.g., Cl2, H2O) A1->A2 Step 1 A3 2-Aminoethanesulfonyl Chloride (Isolated) A2->A3 A4 Aniline, Base (e.g., Pyridine) A3->A4 Step 2 A5 2-amino-N-phenyl- ethanesulfonamide A4->A5 B1 2-Phenylethanamine + Sodium Sulfite + Aniline B2 Copper Catalyst (e.g., CuI) Oxidant, Solvent One Pot, 80°C B1->B2 Single Step B3 2-amino-N-phenyl- ethanesulfonamide B2->B3 G Start Crude Product (Post-Synthesis) Purify Purification (Recrystallization or Chromatography) Start->Purify TLC TLC Check (Purity Assessment) Purify->TLC HPLC HPLC Analysis (Quantitative Purity >99%) TLC->HPLC If single spot Structure Structural Confirmation HPLC->Structure If pure NMR 1H & 13C NMR (Structural Isomer Confirmation) Structure->NMR MS HRMS (Molecular Formula Verification) Structure->MS IR IR Spectroscopy (Functional Group ID) Structure->IR Final Validated Pure Compound NMR->Final MS->Final IR->Final

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: The Case of 2-amino-N-phenylethanesulfonamide and its Neuromodulatory Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific integrity and progress. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of assay reproducibility, using the novel compound 2-amino-N-phenylethanesulfonamide as a central example. While specific data for this molecule is emerging, its structural similarity to known neuromodulatory and anti-inflammatory agents allows us to establish a robust comparative and methodological context.

This guide will delve into the critical aspects of assay design, execution, and data interpretation, drawing comparisons with established sulfonamide-based compounds and the endogenous neuromodulator taurine. By understanding the underlying principles and potential pitfalls, researchers can enhance the reliability and translational potential of their findings.

The Chemical Landscape: Situating this compound

This compound belongs to the broad and pharmacologically diverse class of sulfonamides. The presence of a sulfonamide moiety (-SO₂NH₂) is a hallmark of many clinically successful drugs.[1] Its structure also incorporates a phenylethylamine backbone, a feature common to many neuroactive compounds, and an amino group, suggesting potential interactions with biological targets that recognize amino acids or their derivatives.

A close structural relative is taurine (2-aminoethanesulfonic acid), an abundant free amino acid in the central nervous system with a multitude of physiological roles, including neurotransmission, antioxidant defense, and membrane stabilization.[2][3] The N-phenyl substitution in this compound significantly increases its lipophilicity compared to taurine, which may alter its pharmacokinetic profile and ability to cross the blood-brain barrier.

Many synthetic sulfonamide derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5][6] For instance, certain sulfonamides are known to inhibit cholinesterases, enzymes critical in the regulation of neurotransmitter levels, making them relevant targets in neurodegenerative diseases like Alzheimer's.[5][7][8] Others have shown potential in modulating protein aggregation, a pathological hallmark of several neurodegenerative disorders.[9]

Comparative Analysis of Potential Biological Activities

To contextualize the potential applications and assay development for this compound, a comparison with relevant alternatives is crucial. The following table summarizes the established biological activities of related compounds, providing a basis for hypothesizing the potential activities of our lead compound.

Compound/ClassPrimary Biological ActivityKey Molecular Target(s)Therapeutic Area(s)
Sulfonamide Derivatives Anti-inflammatory, Neuroprotective, AnticancerCholinesterases, Carbonic Anhydrases, mPGES-1Alzheimer's Disease, Glaucoma, Inflammation, Cancer
Taurine Neuromodulation, Antioxidant, OsmoregulationGABA receptors, Glycine receptorsNeuroprotection, Cardiovascular Health
Celecoxib (a sulfonamide drug) Anti-inflammatoryCyclooxygenase-2 (COX-2)Arthritis, Pain
Hypothetical: this compound Potential Neuromodulatory, Anti-inflammatoryHypothesized: Cholinesterases, other CNS targetsPotential: Neurodegenerative diseases, Inflammatory conditions

This comparative landscape suggests that the initial biological evaluation of this compound should focus on assays relevant to neuroinflammation and neurodegeneration.

Key Biological Assays: A Focus on Reproducibility

The choice of biological assays is paramount for elucidating the pharmacological profile of a novel compound. Here, we detail two common assay types for assessing the potential neuroprotective and anti-inflammatory effects of sulfonamide derivatives, with a strong emphasis on the factors that govern their reproducibility.

Rationale: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[5][8] Given the structural motifs of this compound, assessing its AChE inhibitory potential is a logical starting point.

Reproducibility Considerations:

  • Enzyme Quality and Activity: Use a highly purified and well-characterized source of AChE. The specific activity of the enzyme should be consistent across experiments.

  • Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) should be carefully chosen, typically at or below the Michaelis-Menten constant (Km), to ensure sensitivity to competitive inhibitors.

  • Incubation Times and Temperature: Precise control of incubation times and temperature is critical, as enzymatic reaction rates are highly dependent on these parameters.

  • Solvent Effects: The solvent used to dissolve the test compound (e.g., DMSO) can inhibit enzyme activity. It is essential to include a vehicle control and ensure the final solvent concentration is low and consistent across all wells.[10]

Rationale: Oxidative stress is a common pathological feature of neurodegenerative diseases. A cell-based assay can determine if a compound can protect neurons from oxidative damage. The human neuroblastoma cell line SH-SY5Y is a widely used model for this purpose.[6]

Reproducibility Considerations:

  • Cell Line Authenticity and Passage Number: Use an authenticated cell line and keep the passage number low to prevent genetic drift and altered phenotypes.

  • Cell Seeding Density: The number of cells seeded per well must be consistent, as this affects cell health and the response to toxic insults.

  • Toxic Insult Concentration and Exposure Time: The concentration of the pro-oxidant (e.g., hydrogen peroxide or 6-hydroxydopamine) and the duration of exposure must be optimized to induce a consistent level of cell death.

  • Compound Solubility and Stability: Poor solubility of the test compound can lead to inaccurate concentration-response curves.[10] The stability of the compound in the cell culture medium over the course of the experiment should also be considered.

Detailed Experimental Protocols

To ensure the highest level of reproducibility, detailed and standardized protocols are essential.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve AChE in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in phosphate buffer.

    • Prepare a stock solution of this compound and any comparator compounds in 100% DMSO. Create a dilution series in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilution or vehicle control (DMSO) to each well.

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment and Oxidative Insult:

    • Prepare serial dilutions of this compound and comparator compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 1 hour.

    • Add 10 µL of a freshly prepared hydrogen peroxide solution to achieve a final concentration that induces approximately 50% cell death (to be determined in a preliminary experiment).

    • Incubate the cells for a further 24 hours.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the cell viability as a percentage of the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the EC₅₀ value.

Visualizing Workflows and Pathways

Clear visual representations of experimental workflows and biological pathways can greatly enhance understanding and reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Pre_incubation Pre-incubation with Compound Compound_Prep->Pre_incubation Cell_Culture Cell Culture & Seeding Cell_Culture->Pre_incubation Oxidative_Stress Induction of Oxidative Stress Pre_incubation->Oxidative_Stress MTT_Addition MTT Addition & Incubation Oxidative_Stress->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis & EC50 Calculation Absorbance_Reading->Data_Analysis

Caption: Workflow for the neuroprotection assay.

Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) ROS Increased ROS Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->Apoptosis Compound 2-amino-N- phenylethanesulfonamide Antioxidant_Response Enhanced Antioxidant Response Compound->Antioxidant_Response activates Antioxidant_Response->ROS scavenges Cell_Survival Cell Survival Antioxidant_Response->Cell_Survival

Caption: Hypothetical neuroprotective mechanism of action.

Conclusion: A Commitment to Rigor

While the precise biological activities of this compound are yet to be fully elucidated, a systematic and rigorous approach to assay development and execution is non-negotiable. By leveraging knowledge from structurally related compounds, adhering to detailed and validated protocols, and being acutely aware of the variables that can impact reproducibility, researchers can build a solid foundation of reliable data. This commitment to scientific integrity is not merely a procedural formality; it is the essential catalyst for translating promising molecules into transformative therapies.

References

  • Barreca, M. L., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. Journal of Medicinal Chemistry, 55(23), 10428-10441.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174387502, 2-Amino-1-oxo-2-phenylethanesulfonamide. Retrieved from [Link]

  • Guzior, N., et al. (2025). Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases.
  • Al-Ghorbani, M., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti- Alzheimer's Disease Activity. Chemistry & Biodiversity, 20(10), e202300947.
  • Hassan, M. A., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Pharmaceuticals, 17(10), 1286.
  • Nakamura, K., et al. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin, 41(5), 894-906.
  • Singh, A., et al. (2023). Effect of sulfonamide derivatives of phenylglycine on scopolamine-induced amnesia in rats. IBRO Neuroscience Reports, 14, 13-22.
  • Suksrichavalit, T., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology, 13, 909384.
  • Martínez-Clemente, J., et al. (2021). In Vivo and In Vitro Assays Evaluating the Biological Activity of Taurine, Glucose and Energetic Beverages. Molecules, 26(16), 4929.
  • Lee, J. H., et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127992.
  • Wang, G., et al. (2011). Determination of taurine in biological samples by high-performance liquid chromatography using 4-fluoro-7-nitrobenzofurazan as a derivatizing agent. Biomedical and Environmental Sciences, 24(5), 537-542.
  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
  • Oprea, T. I., et al. (2020). Taurine and Its Derivatives: Analysis of the Inhibitory Effect on Platelet Function and Their Antithrombotic Potential. Pharmaceuticals, 13(9), 234.
  • Wang, G., et al. (2011). Determination of Taurine in Biological Samples by HighPerformance Liquid Chromatography Using 4Fluoro7Nitrob. Biomedical and Environmental Sciences, 24(5), 537-542.
  • AstraZeneca. (2023, August 5). Small molecule high throughput screen using AstraZeneca facilities webinar [Video]. YouTube. [Link]

  • Assay Guidance Manual. (2021, March 29). Assay Operations: Keeping your Assays Robust and Reproducible [Video]. YouTube. [Link]

  • Ciulli, A. (2019). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 2025, 23-42.
  • Ding, X., et al. (2002). Separation methods for taurine analysis in biological samples.
  • Festus, C., et al. (2019).
  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15.
  • Prachayasittikul, V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.
  • Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101389.
  • Ezeokonkwo, M. A., et al. (2019).
  • Prachayasittikul, V., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Bull, J. A., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Journal of the American Chemical Society, 139(46), 16568-16571.
  • Bull, J. A., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Journal of the American Chemical Society, 139(46), 16568–16571.

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 2-amino-N-phenylethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

The Precautionary Principle: Hazard Identification in the Absence of Data

A thorough review of available safety data sheets (SDS) for 2-amino-N-phenylethanesulfonamide hydrochloride reveals a critical information gap: the absence of specific GHS hazard classifications and definitive disposal guidelines.[1] This lack of data necessitates the adoption of the precautionary principle. We must treat this compound as potentially hazardous until proven otherwise.

Structurally, this compound contains a primary aromatic amine moiety. Aromatic amines as a class of compounds are known to pose significant health risks, including potential carcinogenicity and mutagenicity.[2][3] Therefore, it is prudent to handle and dispose of this compound with the same level of caution afforded to other hazardous aromatic amines.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory.[4][5]

  • Avoid Inhalation and Contact: Prevent the generation of dust or aerosols. Avoid all direct contact with the skin and eyes.[4]

  • Spill Response: In the event of a spill, contain the material using an inert absorbent and collect it into a designated hazardous waste container.[6] Report all spills to your institution's Environmental Health and Safety (EHS) department.

A Step-by-Step Protocol for the Disposal of this compound

The following protocol outlines a comprehensive workflow for the safe disposal of this compound, from the point of generation to final removal by a licensed contractor.

Step 1: Waste Characterization and Segregation

The foundational principle of proper chemical waste management is accurate characterization and segregation.

  • Hazardous Waste Determination: Due to the lack of specific hazard data, all waste containing this compound must be classified as hazardous chemical waste.[7][8]

  • Waste Segregation: It is crucial to segregate this waste stream from all other laboratory waste. Do not mix it with non-hazardous waste, biological waste, or other incompatible chemical waste streams.[5][9] Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent potentially dangerous reactions.[5]

Step 2: Proper Containerization and Labeling

The integrity of your waste containment system is critical for preventing leaks and ensuring the safety of all personnel.

  • Container Selection: Use only compatible, leak-proof containers for waste collection.[10][11] The original container, if in good condition, is an acceptable option.[9] For liquid waste, ensure the container material is resistant to the solvents used. Do not use metal containers for acidic or basic solutions.[10]

  • Labeling: Every waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[12][13]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]

    • An indication of the associated hazards (e.g., "Caution: Potential Aromatic Amine").

    • The approximate concentration and composition of the waste.

    • The date the container was first used for waste accumulation.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are essential for maintaining a safe and organized laboratory environment.

  • Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[9] This area should be at or near the point of waste generation and under the direct control of laboratory personnel.[14]

  • Storage Practices:

    • Keep waste containers tightly sealed at all times, except when adding waste.[9][11]

    • Store containers in a cool, well-ventilated area, away from direct sunlight and heat sources.[5]

    • Ensure secondary containment is used for all liquid waste containers to prevent spills from reaching the environment.[11]

Step 4: Professional Disposal

The final step in the disposal process is to entrust the waste to a licensed and reputable hazardous waste disposal company.

  • Engage a Licensed Contractor: Your institution's Environmental Health and Safety (EHS) department will have procedures in place for the collection and disposal of hazardous waste.[7] They will arrange for a licensed contractor to transport and dispose of the waste in accordance with all federal, state, and local regulations.[10]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is a legal requirement and a critical component of your laboratory's safety program.[7]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal WasteGen Generation of This compound Waste Characterize Characterize as Hazardous Waste WasteGen->Characterize Segregate Segregate from other waste streams Characterize->Segregate Containerize Place in a compatible, sealed container Segregate->Containerize Label Label with 'Hazardous Waste' and full chemical name Containerize->Label StoreSAA Store in designated Satellite Accumulation Area (SAA) Label->StoreSAA EHS Contact Environmental Health & Safety (EHS) StoreSAA->EHS Contractor Arrange for pickup by a licensed waste contractor EHS->Contractor

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-N-phenylethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

Based on data from similar chemical structures, 2-amino-N-phenylethanesulfonamide should be handled as a hazardous substance. The primary anticipated hazards include:

  • Skin Corrosion/Irritation: Similar sulfonamide compounds are classified as causing skin irritation or, in some cases, severe burns.[1][3]

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or irreversible damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]

  • Harmful if Swallowed: Ingestion may be harmful to health.[4][5]

Therefore, a comprehensive PPE strategy is essential to create a reliable barrier against these potential exposures.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. The selection of specific items should always be guided by a site-specific risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[6]To prevent skin contact and potential irritation or burns.[1] Double gloving is recommended for enhanced protection.[7]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[8][9]To protect against splashes and airborne particles that could cause serious eye damage.[1][2]
Skin and Body Protection A laboratory coat or a chemical-resistant apron/coverall with long sleeves.[7][9]To shield the skin from accidental spills and contamination.[1][3]
Respiratory Protection A NIOSH/MSHA-approved respirator is advised if handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1][8]To prevent inhalation of airborne particles that may cause respiratory irritation.[2]

Procedural Workflow for PPE Usage

Adherence to a systematic workflow for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the handler.

Donning PPE

G A Wash hands thoroughly B Don laboratory coat or gown A->B C Don respiratory protection (if required) B->C D Don eye and face protection C->D E Don gloves (double-gloving recommended) D->E

Caption: Sequential process for correctly donning PPE.

Doffing PPE

The removal of PPE should be performed in a manner that minimizes the risk of exposure to contaminants.

G A Remove outer gloves B Remove laboratory coat or gown A->B C Wash hands thoroughly B->C D Remove eye and face protection C->D E Remove respiratory protection (if used) D->E F Remove inner gloves E->F G Wash hands thoroughly F->G G A Is the waste contaminated with This compound? B Place in a labeled, compatible hazardous waste container. A->B Yes C Dispose of as non-hazardous waste. A->C No D Store sealed container in a designated Satellite Accumulation Area (SAA). B->D E Contact Environmental Health & Safety (EHS) for waste pickup. D->E F Professional disposal via approved hazardous waste facility. E->F

Caption: Decision workflow for the disposal of waste.

By adhering to these rigorous safety protocols, you can confidently handle this compound while minimizing personal risk and ensuring environmental compliance.

References

  • Robinson Bioproducts. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment to Use When Handling Hazardous Drugs. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-[(METHANESULFONYL)AMINO]-2-PHENYLETHYL METHANESULFONATE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]

  • CPAchem Ltd. (2024). Safety data sheet for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-phenylethanesulfonamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-phenylethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.